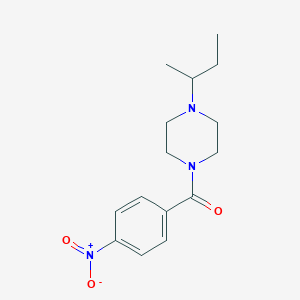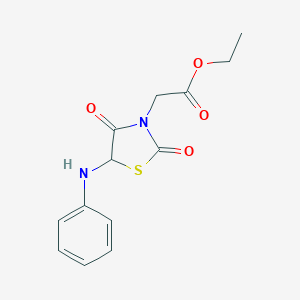![molecular formula C21H22ClN3O4 B229585 2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide is a compound that has been synthesized for scientific research purposes. It is commonly referred to as Cmpd-1 and has been studied for its potential use in treating various diseases.
Mécanisme D'action
The mechanism of action of Cmpd-1 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. Cmpd-1 has been shown to inhibit the activity of COX-2, a key enzyme involved in the production of prostaglandins that are involved in inflammation. It has also been shown to inhibit the activity of STAT3, a signaling pathway that is involved in the development of cancer.
Biochemical and Physiological Effects:
Cmpd-1 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation. Cmpd-1 has also been shown to inhibit the proliferation and migration of cancer cells. In addition, Cmpd-1 has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Cmpd-1 in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potentially safe compound to use in research studies. However, one of the limitations of using Cmpd-1 in lab experiments is that it is a relatively new compound and there is limited information available on its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the study of Cmpd-1. One direction is to further investigate its potential use in treating various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate the pharmacokinetics and pharmacodynamics of Cmpd-1 in more detail. Additionally, Cmpd-1 could be modified to improve its potency and selectivity for specific targets.
Méthodes De Synthèse
Cmpd-1 is synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 4-chloro-2-methylphenol with sodium hydroxide to form 2-(4-chloro-2-methylphenoxy)acetate. The second step involves the reaction of 2-(4-chloro-2-methylphenoxy)acetate with N-(5-methoxy-1H-indol-3-yl)acetamide to form 2-(4-chloro-2-methylphenoxy)-N-(5-methoxy-1H-indol-3-yl)acetamide. The final step involves the reaction of 2-(4-chloro-2-methylphenoxy)-N-(5-methoxy-1H-indol-3-yl)acetamide with propyl isocyanate to form 2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide.
Applications De Recherche Scientifique
Cmpd-1 has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. Cmpd-1 has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C21H22ClN3O4 |
|---|---|
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide |
InChI |
InChI=1S/C21H22ClN3O4/c1-4-9-25-17-7-6-15(28-3)11-16(17)20(21(25)27)24-23-19(26)12-29-18-8-5-14(22)10-13(18)2/h5-8,10-11H,4,9,12H2,1-3H3,(H,23,26)/b24-20+ |
Clé InChI |
YKXQHBWVRKSJOR-HIXSDJFHSA-N |
SMILES isomérique |
CCCN1C2=C(C=C(C=C2)OC)/C(=N\NC(=O)COC3=C(C=C(C=C3)Cl)C)/C1=O |
SMILES |
CCCN1C2=C(C=C(C=C2)OC)C(=NNC(=O)COC3=C(C=C(C=C3)Cl)C)C1=O |
SMILES canonique |
CCCN1C2=C(C=C(C=C2)OC)C(=NNC(=O)COC3=C(C=C(C=C3)Cl)C)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Methylphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B229502.png)
![1-(2-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine](/img/structure/B229503.png)

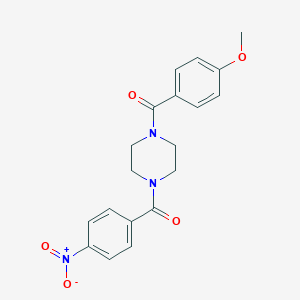
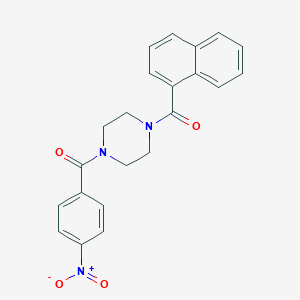

![1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B229516.png)
![1-(2-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B229518.png)
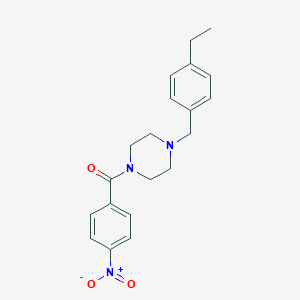
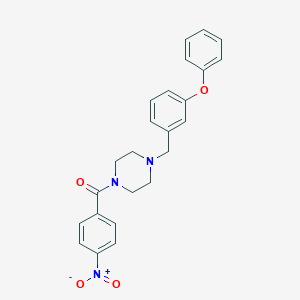
![1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B229523.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzoyl)piperazine](/img/structure/B229524.png)
